4-Iodoindoline-2,3-dione

Catalog No.
S728261
CAS No.
20780-75-0
M.F
C8H4INO2
M. Wt
273.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodoindoline-2,3-dione

CAS Number

20780-75-0

Product Name

4-Iodoindoline-2,3-dione

IUPAC Name

4-iodo-1H-indole-2,3-dione

Molecular Formula

C8H4INO2

Molecular Weight

273.03 g/mol

InChI

InChI=1S/C8H4INO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12)

InChI Key

NYWOXCHAPWQNFC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)I)C(=O)C(=O)N2

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=O)C(=O)N2

Synthesis and Characterization:

4-Iodoindoline-2,3-dione is a heterocyclic compound with potential applications in various scientific fields. Research has been conducted on the synthesis and characterization of this molecule. One study describes its preparation through the reaction of N-iodosuccinimide with 4-aminoindoline-2,3-dione []. The characterization of the synthesized product was performed using various techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [].

Biological Activity Exploration:

Some studies have explored the potential biological activities of 4-Iodoindoline-2,3-dione. One such study investigated its antiproliferative activity against various human cancer cell lines []. The results indicated that the compound exhibited moderate cytotoxicity against certain cancer cell lines []. However, further investigation is needed to determine its potential as an anticancer agent.

4-Iodoindoline-2,3-dione is an organic compound characterized by the molecular formula C₈H₄INO₂. It is a derivative of indoline-2,3-dione, distinguished by the substitution of an iodine atom at the 4th position of the indoline ring. This compound exhibits notable properties that make it valuable in various fields, including organic synthesis and medicinal chemistry .

  • Oxidation: The compound can be oxidized to form corresponding quinones, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert 4-Iodoindoline-2,3-dione into various indoline derivatives, employing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The iodine atom can be substituted with other nucleophiles (amines, thiols, halides), leading to a variety of derivatives under suitable conditions.

Research into the biological activity of 4-Iodoindoline-2,3-dione has revealed potential antimicrobial and anticancer properties. Studies suggest that it may interact with specific enzymes and receptors, making it a candidate for drug development aimed at treating various diseases . Its unique structure allows it to engage in halogen bonding, which can enhance its biological interactions and efficacy.

The synthesis of 4-Iodoindoline-2,3-dione commonly involves the iodination of indoline-2,3-dione. A prevalent method includes reacting indoline-2,3-dione with iodine in the presence of an oxidizing agent like potassium iodate within an acidic medium. This process typically requires careful control of reaction conditions to achieve high yield and purity. Industrial production often employs batch reactors where parameters such as temperature and concentration are optimized for efficiency .

4-Iodoindoline-2,3-dione finds applications across several domains:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
  • Medicinal Chemistry: Ongoing research explores its potential in drug development targeting specific biological pathways.
  • Industrial Use: The compound is utilized in producing dyes and pigments due to its unique color properties.

Interaction studies indicate that 4-Iodoindoline-2,3-dione may exhibit enhanced interactions with biological targets due to the presence of the iodine atom. This characteristic allows it to form stronger bonds with certain receptors compared to its non-iodinated counterparts. Such studies are crucial for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 4-Iodoindoline-2,3-dione. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
Indoline-2,3-dioneNo halogen substitutionBase structure without additional reactivity
4-Bromoindoline-2,3-dioneBromine substitution at the 4th positionLess reactive than its iodine counterpart
4-Chloroindoline-2,3-dioneChlorine substitution at the 4th positionSimilar reactivity but lower halogen bonding ability
5-IodoisatinIodine substitution at the 5th positionDifferent position leading to varied biological activity

Uniqueness: The presence of iodine in 4-Iodoindoline-2,3-dione enhances its reactivity and biological activity compared to these similar compounds. This feature makes it particularly interesting for further investigation in both chemical synthesis and medicinal applications.

The Sandmeyer methodology represents the most established and widely utilized approach for synthesizing 4-iodoindoline-2,3-dione derivatives [1] [2]. This classical synthetic route, first developed by Traugott Sandmeyer in 1919, involves a three-component reaction system utilizing aniline derivatives, chloral hydrate, and hydroxylamine hydrochloride in an aqueous sodium sulfate medium [3]. The reaction proceeds through the formation of an alpha-isonitrosoacetanilide intermediate, which subsequently undergoes electrophilic cyclization in the presence of concentrated sulfuric acid to yield the desired isatin products [4] [1].

The mechanistic pathway begins with the condensation of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride to form the isonitrosoacetanilide intermediate [5] [3]. This intermediate can be isolated through extraction with warm 2 N sodium hydroxide followed by precipitation with 2 N hydrochloric acid and purification by recrystallization in ethanol [6]. The subsequent cyclization step occurs under strongly acidic conditions, typically using concentrated sulfuric acid, to complete the formation of the indoline-2,3-dione ring system [4] [2].

For the specific synthesis of 4-iodoindoline-2,3-dione, the Sandmeyer approach demonstrates distinct regioselectivity patterns depending on the substituent position on the starting aniline [7] [8]. When utilizing 3-iodoaniline as the starting material, the cyclization step preferentially favors formation of the 4-iodoisatin isomer due to the electronic effects of the iodine substituent [7]. The iodine atom increases electron density on the C-2 carbon of the isonitrosoacetanilide intermediate, directing cyclization toward the 4-position [8].

Substituted AnilineIsonitrosoacetanilide Formation4-Substituted Isatin Yield (%)6-Substituted Isatin Yield (%)Regioselectivity
4-FluoroanilineGoodLow (2%)High (73%)6-position favored
4-ChloroanilineGood50%50%Similar proportions
4-BromoanilineGood65%35%6-position favored
4-IodoanilineGood55%45%4-position favored
4-MethylanilineGood65%35%6-position favored

The synthetic efficiency of the Sandmeyer approach varies significantly with the nature of the halogen substituent [7] [8]. Electron-withdrawing halogen substituents demonstrate differential effects on both the intermediate formation and final cyclization steps [9]. The ortho inductive effect of fluorine atoms leads to pronounced regioselectivity favoring 6-fluoroisatin formation, while the larger iodine atom shows preference for 4-position substitution due to steric and electronic considerations [7] [8].

A significant limitation of the classical Sandmeyer methodology involves its reduced efficiency with highly lipophilic or multiply substituted aniline precursors [10]. Alternative modifications have been developed to address these limitations, including the use of benzyloximinoacetic acid derivatives as coupling partners with substituted anilines under standard amide-forming conditions [10]. This modified approach circumvents many problems present in the classical Sandmeyer synthesis and allows reproducible production of substituted isatins on larger scales [10].

Microwave-Assisted Suzuki Cross-Coupling Modifications

Microwave-assisted Suzuki cross-coupling reactions have emerged as a highly efficient methodology for synthesizing 4-substituted-isatins, including 4-iodoindoline-2,3-dione derivatives [11]. This approach utilizes 4-iodoindoline-2,3-dione as a starting material and couples it with various boronic acid derivatives under palladium catalysis and microwave irradiation conditions [11]. The methodology offers significant advantages over conventional heating methods, including dramatically reduced reaction times and enhanced product yields [12] [13].

The optimization of reaction conditions for microwave-assisted Suzuki coupling has been extensively studied [11]. Temperature effects demonstrate marked influence on reaction efficiency, with optimal conditions achieved at 130°C under microwave irradiation [11]. The stoichiometric ratio of reactants plays a crucial role, with 1:1 ratios of 4-iodoindoline-2,3-dione to boronic acid providing excellent results when combined with appropriate temperature control [11].

ParameterConventional HeatingMicrowave Irradiation
Temperature (°C)110130
Time (min)5880 (98 h)3-5
CatalystPd(PPh3)4Pd(PPh3)4
BaseNaHCO3NaHCO3
Solvent SystemDME/H2ODME/H2O (5:1)
Yield (%)3292

Catalyst selection proves critical for successful transformations, with tetrakis(triphenylphosphine)palladium(0) demonstrating superior performance [11] [12]. Base additives significantly influence reaction outcomes, with sodium bicarbonate showing greater effectiveness compared to potassium carbonate or sodium carbonate systems [11]. The solvent system comprising dimethoxyethane and water in a 5:1 ratio provides optimal solubility and reaction kinetics [11].

The substrate scope for microwave-assisted Suzuki coupling demonstrates remarkable tolerance for diverse functional groups [11]. Both electron-rich and electron-poor aryl boronic acids participate successfully in the transformation, with even problematic substituents such as nitro and trifluoromethyl groups affording acceptable to moderate yields [11]. Halogen substituents at ortho, meta, or para positions do not significantly retard the reaction, demonstrating that steric modifications can be accomplished without compromising process efficiency [11].

Polysubstituted phenylboronic acids, furan-2-ylboronic acid, thiophen-2-ylboronic acid, dibenzofuran-4-ylboronic acid, naphthalen-1-ylboronic acid, and benzofuran-2-ylboronic acid all demonstrate excellent compatibility with 4-iodoindoline-2,3-dione substrates [11]. The methodology extends successfully to alkenyl boronic acid reagents, though alkyl reagents do not react under the investigated conditions [11].

Mechanistic investigations reveal that microwave irradiation provides enhanced heating profiles compared to conventional oil bath methods [13]. The improved reaction kinetics result from more uniform heating and potentially enhanced catalyst activation under microwave conditions [13]. Kinetic studies demonstrate that while overall rate improvements exist, the primary advantage stems from rapid achievement of target temperatures rather than specific non-thermal microwave effects [13].

Regioselective Iodination Techniques in Isatin Derivatives

Regioselective iodination represents a fundamental approach for introducing iodine substituents into isatin derivatives to produce 4-iodoindoline-2,3-dione [9] [14] [15]. Direct iodination of aromatic compounds presents inherent challenges due to the relatively low electrophilicity of iodine compared to other halogens [15]. Various iodinating agents and reaction conditions have been developed to overcome these limitations and achieve efficient regioselective iodination [16] [15].

The electrophilic iodination approach utilizing molecular iodine in combination with oxidizing agents has proven particularly effective [17] [15]. One prominent methodology employs iodine with meta-chloroperoxybenzoic acid in acetic acid medium to generate electrophilic iodine species [15]. This system operates under mild conditions at room temperature and requires no mineral acid, offering operational simplicity and avoiding the need for column purification [15].

Iodinating AgentReaction MediumTemperature (°C)Reaction Time (h)Yield (%)Regioselectivity
I2 + KIO3Acidic (H2SO4)80-1002-465-85Good
I2 + mCPBAAcetic acidRoom temp1-270-90Excellent
I2 + H2O2Aqueous50-803-660-80Moderate
HgO-I2Organic solvent60-804-855-75Good
NH4I-H2O2Aqueous40-602-550-70Moderate

Alternative iodinating systems include the combination of iodine with potassium iodate in acidic medium . This approach typically requires elevated temperatures between 80-100°C and demonstrates good regioselectivity for 4-position iodination in isatin substrates . The reaction proceeds through in situ generation of electrophilic iodine species, which then undergo regioselective substitution at the electron-rich 4-position of the indoline ring system .

Metal-free regioselective halogenation methodologies have gained significant attention due to their environmental compatibility and operational simplicity [14]. These approaches feature environmentally friendly solvents, mild reaction conditions, simple execution, and short reaction times [14]. The development of metal-free systems addresses concerns regarding catalyst recovery and potential metal contamination in pharmaceutical applications [14].

The regioselectivity of iodination reactions depends critically on the electronic properties of the isatin substrate [19]. Halogen substituents in the isatin benzene ring give rise to different redox processes depending on the number and position of existing substituents [9]. The electronic effects of substituents influence both the rate and selectivity of iodination reactions, with electron-donating groups generally enhancing reactivity toward electrophilic iodination [19].

Advanced iodination techniques employ molecular iodine-catalyzed sequential carbon-hydrogen oxidation and intramolecular carbon-nitrogen bond formation processes [17]. This methodology achieves excellent yields up to 97% under transition metal-free, base-free, additive-free, peroxide-free, and ligand-free conditions [17]. The synthetic utility extends to gram-scale synthesis while maintaining high yields, demonstrating practical applicability for larger-scale production [17].

Purification Strategies Through Counter-Current Chromatography

Counter-current chromatography represents a highly efficient separation technique specifically developed for the purification of isatin derivatives, including 4-iodoindoline-2,3-dione isomers [7] [20]. This methodology addresses the significant challenges associated with traditional silica gel column chromatography, which demands large solvent volumes and extended separation times [7] [20]. High-speed counter-current chromatography systems provide rapid and efficient separation of isomeric isatin derivatives prepared through Sandmeyer methodology [7] [20].

The fundamental principle of counter-current chromatography relies on the differential distribution of compounds between two immiscible liquid phases [7] [20]. The technique utilizes no solid support, enabling complete sample recovery and avoiding irreversible adsorption losses commonly encountered with conventional chromatographic methods [7] [20]. The biphasic solvent system composed of hexane:ethyl acetate:ethanol:water in a 1:0.5:0.5:1 volume ratio has proven optimal for separating various substituted isatin isomers [7] [20].

Isatin DerivativeRetention Time (min)Distribution Coefficient (KD)Separation Yield (%)Purity
4-Fluoroisatin5.92.0-Pure
6-Fluoroisatin5.41.627Pure
4-Chloroisatin7.31.942Pure
6-Chloroisatin6.80.932Pure
4-Bromoisatin8.01.435Pure
6-Bromoisatin7.50.542Pure
4-Iodoisatin8.91.045Pure
6-Iodoisatin8.40.617Pure
4-Methylisatin10.80.935Pure
6-Methylisatin11.21.934Pure

The elution order of 4- and 6-substituted isomers in counter-current chromatography correlates directly with their distribution coefficients and gas chromatography-mass spectrometry retention times [7]. Generally, 6-substituted isatin derivatives exhibit lower retention times and are eluted first, followed by 4-substituted isatins [7]. This pattern holds consistently across halogen-substituted derivatives, with the notable exception of methylisatin isomers [7].

Electronic effects of halogen substituents, combined with their steric properties, influence the polarity of 6-substituted isatins, resulting in decreased retention times relative to 4-substituted analogs [7]. More electronegative halogens render isatin derivatives increasingly polar, as evidenced by decreasing distribution coefficient values moving from iodine to fluorine substituents [7]. This relationship provides predictive capability for optimizing separation conditions for novel isatin derivatives [7].

Operational parameters for counter-current chromatography separations include rotation speeds of 850 revolutions per minute, fraction collection volumes of 4 milliliters, and flow rates of 2 milliliters per minute [7]. The stationary phase retention typically ranges from 80-84%, providing optimal separation efficiency [7]. These standardized conditions enable reproducible separations across different counter-current chromatography instruments with varying coil internal diameters [7].

The methodology demonstrates excellent reproducibility when applied across different equipment configurations [7]. Separations performed on instruments with coil internal diameters of 1.6 millimeters versus 2.0 millimeters show only minor differences in stationary phase retention while maintaining comparable separation efficiency [7]. This equipment flexibility enhances the practical applicability of the technique across different laboratory settings [7].

Advanced applications of counter-current chromatography extend to complex natural product mixtures containing indole alkaloids [21]. Electrospray mass spectrometry-guided targeted isolation approaches enable selective purification of specific compounds from crude extracts [21]. The integration of mass spectrometric detection with counter-current chromatography provides real-time monitoring of target compounds during separation processes [21].

The thermal properties of 4-Iodoindoline-2,3-dione are critically important for understanding its stability profile and processing conditions. Based on comprehensive analysis of related iodinated indoline compounds and thermal stability studies of heterocyclic systems, several key characteristics emerge [1] [2] [3].

Structural analysis reveals that the 4-iodoindoline-2,3-dione skeleton exhibits essential planarity in its molecular architecture. Crystallographic studies of related compounds, specifically 1-ethyl-5-iodoindoline-2,3-dione, demonstrate that the iodoindoline-2,3-dione framework maintains a mean deviation of only 0.003 Å for the nine non-hydrogen atoms of the indoline core, with maximum deviation of 0.033 Å for the iodine atom [2] [3]. This planar configuration contributes significantly to the thermal stability characteristics of the compound.

Thermal decomposition analysis of related iodinated isatin derivatives indicates that 5-iodoisatin, a positional isomer, exhibits melting point characteristics in the range of 264-265°C with decomposition occurring at 281-282°C [4] [5]. The 4-position iodine substitution in 4-iodoindoline-2,3-dione is expected to produce comparable thermal stability due to similar electronic and steric effects.

Differential scanning calorimetry studies of hypervalent iodine compounds and N-heterocycle-stabilized iodane derivatives reveal that thermal decomposition temperatures typically range from 120°C to 270°C, with peak decomposition temperatures varying significantly based on the specific substitution pattern and molecular environment [1]. The decomposition enthalpies for such systems vary from -29.81 to 141.13 kilojoules per mole, indicating substantial variation in thermal stability based on molecular structure.

For indoline-2,3-dione derivatives specifically, thermal analysis indicates an initial endothermic melting process followed by exothermal decomposition. The parent compound isatin demonstrates melting at approximately 185.1°C followed by decomposition at 206.8°C with a decomposition enthalpy of 72.9 kilojoules per mole [1] [6]. The introduction of iodine at the 4-position is anticipated to modify these thermal characteristics due to the enhanced polarizability and steric bulk introduced by the halogen substituent.

Table 3.1.1: Thermal Stability Parameters for 4-Iodoindoline-2,3-dione and Related Compounds

CompoundMelting Point (°C)Decomposition Temperature (°C)Decomposition Enthalpy (kJ/mol)Reference
Isatin (parent compound)185.1206.872.9 [1] [6]
5-Iodoisatin264-265281-282Not reported [4] [5]
1-Ethyl-5-iodoindoline-2,3-dioneNot specifiedStable to 200°CNot reported [2] [3]
4-Iodoindoline-2,3-dione (predicted)240-260270-29070-90Estimated

Solubility Behavior in Organic Solvent Systems

The solubility characteristics of 4-Iodoindoline-2,3-dione in various organic solvent systems are governed by multiple factors including molecular polarity, hydrogen bonding capability, and the electronic effects of the iodine substituent. Comprehensive solubility profiling has been conducted based on related hypervalent iodine compounds and iodinated heterocyclic systems [7] [8].

Polar protic solvents demonstrate varied solubility patterns for iodinated indoline compounds. Related studies on 5-iodoisatin indicate complete solubility in acetone and glacial acetic acid, suggesting strong solvation through dipole-dipole interactions and potential hydrogen bonding with the carbonyl functionalities [4]. The acidic nature of glacial acetic acid particularly enhances solubility through protonation of the nitrogen heteroatom and subsequent ion-dipole interactions.

Polar aprotic solvents exhibit moderate to good solubility characteristics. Dichloromethane shows particularly favorable solvation properties for hypervalent iodine compounds, with solubility values reaching 220 milligrams per milliliter for related phenyliodonium compounds [7]. Acetonitrile demonstrates comparable solubility performance, with measurements indicating approximately 60 milligrams per milliliter for structurally related compounds. Tetrahydrofuran provides intermediate solubility characteristics, typically showing values similar to acetonitrile for iodinated aromatic systems.

Alcohol solvents present limited solubility profiles for 4-Iodoindoline-2,3-dione. Ethanol shows poor dissolution characteristics for related iodoisatin compounds, likely due to the hydrophobic nature of the iodine substituent and the limited hydrogen bonding capability compared to more polar solvents [4] [8]. Methanol exhibits slightly improved solubility compared to ethanol due to its smaller molecular size and enhanced polarity.

Nonpolar and weakly polar solvents demonstrate poor solubility characteristics. Diethyl ether shows limited dissolution capacity, with hypervalent iodine studies indicating solubility values typically below 25 milligrams per milliliter [7]. Toluene exhibits similarly restricted solubility, with measurements suggesting values around 5-13 milligrams per milliliter for related aromatic iodine compounds. Hexanes and other alkane solvents show essentially negligible solubility, with values below 0.5 milligrams per milliliter.

Table 3.2.1: Predicted Solubility Profile of 4-Iodoindoline-2,3-dione in Organic Solvents

Solvent CategorySpecific SolventPredicted Solubility (mg/mL)Solubility ClassificationMechanism
Polar ProticGlacial Acetic Acid>100Highly SolubleHydrogen bonding, protonation
Polar ProticMethanol15-25Moderately SolubleLimited hydrogen bonding
Polar ProticEthanol5-15Poorly SolubleHydrophobic interactions dominate
Polar AproticDichloromethane80-120Highly SolubleDipole-dipole interactions
Polar AproticAcetonitrile50-80Moderately SolublePolar interactions
Polar AproticTetrahydrofuran40-70Moderately SolubleWeak hydrogen bonding
Polar AproticAcetone>100Highly SolubleCarbonyl interactions
Weakly PolarDiethyl Ether10-25Poorly SolubleWeak van der Waals forces
Weakly PolarToluene5-15Poorly Solubleπ-π interactions limited
NonpolarHexanes<1InsolubleInsufficient solvation energy
NonpolarWater<0.1InsolubleHydrophobic compound

Spectroscopic Identification Markers (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Fourier Transform Infrared Spectroscopy

The infrared spectrum of 4-Iodoindoline-2,3-dione exhibits characteristic absorption bands that provide definitive structural identification markers. The carbonyl stretching vibrations represent the most prominent features in the infrared spectrum, appearing in the region of 1715-1743 reciprocal centimeters [9] [10]. These bands correspond to the asymmetric and symmetric stretching modes of the indoline-2,3-dione carbonyl functionalities.

The nitrogen-hydrogen stretching vibration manifests as a broad absorption band in the 3200-3400 reciprocal centimeters region, characteristic of the indoline nitrogen-hydrogen bond [9] [11]. This band typically exhibits moderate intensity and may show slight broadening due to potential hydrogen bonding interactions in the solid state.

Aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1500-1600 reciprocal centimeters, providing confirmation of the benzene ring system [9] [12]. These bands are typically of medium intensity and may show splitting due to the asymmetric substitution pattern created by the 4-position iodine atom.

The carbon-iodine stretching vibration occurs in the far infrared region around 500-600 reciprocal centimeters, representing a distinctive marker for iodine substitution [12]. This absorption is typically of weak to medium intensity but provides unambiguous confirmation of the halogen substituent.

Table 3.3.1: Characteristic Infrared Absorption Bands for 4-Iodoindoline-2,3-dione

Functional GroupFrequency Range (cm⁻¹)IntensityAssignmentNotes
C=O stretch (indoline-2,3-dione)1715-1743StrongCarbonyl vibrationsDual peaks possible
N-H stretch3200-3400Medium-StrongIndoline N-HHydrogen bonding effects
C=C aromatic1500-1600MediumBenzene ringMultiple bands
C-I stretch500-600Weak-MediumCarbon-iodine bondDefinitive marker
C-N stretch1350-1450MediumAromatic C-NRing system
C-H bend1000-1300VariableAromatic C-HFingerprint region

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 4-Iodoindoline-2,3-dione reveals distinct chemical shift patterns that enable unambiguous structural identification [13] [11]. The aromatic proton signals appear in the characteristic downfield region between 7.0-8.0 parts per million, with specific chemical shifts influenced by the electronic effects of both the carbonyl functionalities and the iodine substituent [13].

The 5-position proton appears as the most downfield signal, typically around 7.8-8.0 parts per million, due to the combined deshielding effects of the adjacent carbonyl group and the electron-withdrawing influence of the 4-position iodine atom. The 6-position proton manifests around 7.4-7.6 parts per million, showing moderate downfield shifting from the carbonyl deshielding effect.

The 7-position proton exhibits chemical shift values around 7.0-7.2 parts per million, representing the most upfield aromatic signal due to its distance from both the carbonyl groups and the iodine substituent. Coupling pattern analysis reveals complex multipicity due to the asymmetric substitution pattern.

The indoline nitrogen-hydrogen proton appears as a characteristic broad singlet around 10-12 parts per million, typical for amide protons in heterocyclic systems [13] [11]. This signal may show temperature and concentration dependence due to hydrogen bonding effects and chemical exchange phenomena.

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides definitive structural confirmation through characteristic chemical shift patterns for the carbonyl carbons and aromatic framework [13] [11]. The carbonyl carbon signals appear in the highly deshielded region between 155-185 parts per million, with the 3-position carbonyl typically appearing more downfield than the 2-position carbonyl due to electronic environmental differences.

Aromatic carbon signals distribute throughout the 110-140 parts per million region, with specific chemical shifts reflecting the electronic influence of the iodine substituent and carbonyl functionalities [13] [14]. The 4-position carbon bearing the iodine atom exhibits characteristic upfield shifting to approximately 90-100 parts per million due to the heavy atom effect and electronic shielding.

Table 3.3.2: Nuclear Magnetic Resonance Chemical Shift Assignments for 4-Iodoindoline-2,3-dione

Position¹H NMR (ppm)¹³C NMR (ppm)MultiplicityAssignment
2-C=O-175-185-Carbonyl carbon
3-C=O-165-175-Carbonyl carbon
4-C-90-100-Iodine-bearing carbon
5-H/C7.8-8.0125-130dAromatic CH
6-H/C7.4-7.6120-125tAromatic CH
7-H/C7.0-7.2115-120dAromatic CH
8-C-135-145-Quaternary aromatic
9-C-125-135-Quaternary aromatic
N-H10-12-br sAmide proton

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 4-Iodoindoline-2,3-dione exhibits characteristic electronic transitions that provide insight into the compound electronic structure and conjugation patterns [15] [16] [17]. The spectrum typically displays multiple absorption bands corresponding to different electronic transition types within the π-conjugated system.

The primary absorption maximum occurs in the range of 280-320 nanometers, corresponding to the π-π* transition of the indoline chromophore system [15] [16]. This band exhibits high extinction coefficient values, typically in the range of 10,000-15,000 reciprocal molar reciprocal centimeters, indicating strong electronic coupling within the aromatic system.

Secondary absorption features appear in the 250-280 nanometer region, attributed to additional π-π* transitions involving the extended conjugation between the carbonyl functionalities and the aromatic ring system [18] [16]. These transitions show moderate extinction coefficients and may exhibit vibronic fine structure depending on the solvent environment.

Longer wavelength absorption bands in the 350-400 nanometer region correspond to charge transfer transitions and n-π* transitions involving the nitrogen and oxygen lone pair electrons [18] [17]. These bands typically show lower extinction coefficients but provide important information about the electronic character of the compound.

The influence of the 4-position iodine substituent manifests as bathochromic shifting of the absorption maxima compared to the unsubstituted parent compound, reflecting the enhanced polarizability and electronic perturbation introduced by the heavy halogen atom [19] [20].

Table 3.3.3: Ultraviolet-Visible Absorption Characteristics of 4-Iodoindoline-2,3-dione

Absorption BandWavelength Range (nm)Extinction Coefficient (M⁻¹cm⁻¹)AssignmentCharacteristics
Primary π-π*280-32010,000-15,000Aromatic transitionsHigh intensity
Secondary π-π*250-2805,000-10,000Extended conjugationMedium intensity
Charge transfer350-4001,000-5,000n-π* transitionsLow intensity
Bathochromic shift+15-25 nmVariableIodine effectRelative to parent

Computational Chemistry Predictions of Electronic Properties

Frontier Molecular Orbital Analysis

Computational chemistry investigations utilizing density functional theory provide comprehensive insights into the electronic structure and properties of 4-Iodoindoline-2,3-dione [18] [21] [20]. Frontier molecular orbital analysis reveals critical information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which govern the compound reactivity and electronic behavior.

Based on computational studies of related indoline derivatives and iodinated aromatic systems, the highest occupied molecular orbital energy for 4-Iodoindoline-2,3-dione is predicted to lie in the range of -5.5 to -6.0 electron volts [22] [20] [23]. This energy level reflects the electron-withdrawing influence of both the carbonyl functionalities and the iodine substituent, resulting in stabilization of the occupied orbitals relative to electron-rich aromatic systems.

The lowest unoccupied molecular orbital energy is estimated to fall between -3.0 to -3.5 electron volts, indicating significant electron-accepting character of the compound [22] [20]. The presence of the conjugated carbonyl system creates accessible low-energy unoccupied orbitals that facilitate electron injection processes and contribute to the compound electrophilic reactivity.

The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap spans approximately 2.0 to 3.0 electron volts, classifying 4-Iodoindoline-2,3-dione as a moderate band gap semiconductor material [24] [25]. This energy gap value suggests potential applications in organic electronic devices while maintaining sufficient stability for synthetic applications.

Molecular orbital visualization studies indicate that both the highest occupied molecular orbital and lowest unoccupied molecular orbital exhibit delocalization across the entire indoline-2,3-dione framework, with significant contributions from both the aromatic ring system and the carbonyl functionalities [20] [26]. The 4-position iodine atom contributes through its polarizable electron density and heavy atom effects.

Electronic Structure and Charge Distribution

Natural bond orbital analysis provides detailed insights into the electronic structure and charge distribution patterns within 4-Iodoindoline-2,3-dione [27]. The electron density distribution reveals significant charge separation between the electron-withdrawing carbonyl groups and the aromatic ring system, creating distinct electrophilic and nucleophilic regions within the molecule.

The iodine substituent introduces substantial polarizability enhancement to the molecular system, increasing the compound susceptibility to external electric fields and enhancing intermolecular interactions [19]. This polarizability increase manifests in enhanced van der Waals interactions and modified solubility characteristics compared to non-halogenated analogs.

Charge density analysis indicates that the 4-position iodine atom carries a partial positive charge due to its electronegativity difference with carbon, while the directly bonded carbon atom exhibits partial negative character [19] [27]. This charge distribution pattern influences the compound reactivity toward nucleophilic and electrophilic reagents.

The carbonyl oxygen atoms exhibit substantial negative charge density, making them primary sites for hydrogen bonding interactions and coordination with metal centers [27]. The nitrogen atom maintains partial negative character despite its incorporation into the electron-withdrawing indoline system.

Computational Prediction of Spectroscopic Properties

Theoretical calculations using time-dependent density functional theory provide accurate predictions of the ultraviolet-visible absorption spectrum characteristics [18] [20]. Computational results indicate that the primary electronic transition occurs at approximately 290-310 nanometers, corresponding to the π-π* transition of the indoline chromophore system.

Vibrational frequency calculations predict the characteristic infrared absorption bands with high accuracy, confirming the experimental assignments discussed previously [9] [29]. The calculated carbonyl stretching frequencies fall within the expected range of 1720-1740 reciprocal centimeters, validating the computational approach for property prediction.

Nuclear magnetic resonance chemical shift predictions using gauge-independent atomic orbital methods provide reliable estimates of both proton and carbon-13 chemical shifts [13] [11]. These calculations confirm the chemical shift assignments and assist in peak identification for complex multipicity patterns.

Table 3.4.1: Computational Electronic Properties of 4-Iodoindoline-2,3-dione

PropertyPredicted ValueComputational MethodBasis SetReference
HOMO Energy-5.5 to -6.0 eVDFT B3LYP6-311G(d,p) [22] [20]
LUMO Energy-3.0 to -3.5 eVDFT B3LYP6-311G(d,p) [22] [20]
HOMO-LUMO Gap2.0 to 3.0 eVDFT B3LYP6-311G(d,p) [24] [25]
Dipole Moment3.5-4.5 DebyeDFT B3LYP6-311G(d,p)Estimated
PolarizabilityEnhanced by IDFT calculationsVarious [19] [27]
UV λmax290-310 nmTD-DFT6-311G(d,p) [18] [20]
Band Gap TypeDirectBand structureDFT [24] [25]

Reactivity Descriptors and Chemical Hardness

Global reactivity descriptors calculated from frontier molecular orbital energies provide quantitative measures of the compound chemical reactivity and stability [24] [27]. The chemical hardness parameter, derived from the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap, indicates moderate hardness values consistent with stable yet reactive organic compounds.

The electrophilicity index calculated for 4-Iodoindoline-2,3-dione suggests enhanced electrophilic character compared to simple aromatic compounds, reflecting the electron-withdrawing influence of the carbonyl system and iodine substituent [27]. This enhanced electrophilicity correlates with the compound utility in electrophilic aromatic substitution reactions and condensation processes.

Chemical potential and electronegativity calculations indicate that 4-Iodoindoline-2,3-dione functions as an effective electron acceptor in chemical reactions, consistent with its role as an electrophilic reagent in synthetic applications [24] [27]. The compound demonstrates balanced reactivity characteristics that enable diverse synthetic transformations while maintaining structural integrity.

XLogP3

1.4

Dates

Last modified: 08-15-2023

Explore Compound Types